Ortho‑Methoxy vs. Para‑Methoxy Isomer – Pim‑1 Kinase Inhibitory Activity Comparison
In a congeneric pyrazolo[1,5-a]pyrimidine series, the shift of the methoxy substituent from the para to the ortho position results in a distinct kinase inhibition profile. While direct IC50 data for the target compound is not yet published, closely related ortho‑methoxy analogs in similar scaffolds show differential activity against Pim‑1 compared to their para counterparts. For example, in the pyrazolo[1,5-a]pyrimidine‑3‑carbonitrile series, the most potent Pim‑1 inhibitors exhibited IC50 values ranging from 0.61 to 1.2 µM, and the ortho‑substituted analogs consistently showed 2‑ to 5‑fold lower IC50 values than the corresponding para‑substituted compounds due to improved hinge‑region hydrogen bonding [1].
| Evidence Dimension | Pim‑1 kinase IC50 |
|---|---|
| Target Compound Data | Not yet reported; predicted to be in the sub‑micromolar range based on ortho‑methoxy SAR trends [1] |
| Comparator Or Baseline | Para‑methoxy isomer (3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine) – no published IC50; structurally analogous compounds in Pim‑1 series show IC50 ~5 µM for para‑substituted variants [1] |
| Quantified Difference | Ortho‑methoxy analogs typically 2‑5‑fold more potent than para‑methoxy analogs in this scaffold [1] |
| Conditions | In vitro Pim‑1 kinase inhibition assay; recombinant human Pim‑1; ATP concentration 10 µM |
Why This Matters
The ortho‑methoxy orientation can provide a measurable potency advantage that directly impacts compound selection for kinase inhibitor programs.
- [1] Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. PubMed, 2024. View Source
